molecular formula C7H7ClS B146261 4-Chlorobenzyl mercaptan CAS No. 6258-66-8

4-Chlorobenzyl mercaptan

Cat. No. B146261
CAS RN: 6258-66-8
M. Wt: 158.65 g/mol
InChI Key: GKQXPTHQTXCXEV-UHFFFAOYSA-N
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Description

4-Chlorobenzyl mercaptan is a chemical compound with the formula C7H7ClS . It has a molecular weight of 158.648 . It appears as a clear colorless to light yellow liquid .


Molecular Structure Analysis

The IUPAC Standard InChI for 4-Chlorobenzyl mercaptan is InChI=1S/C7H7ClS/c8-7-3-1-6 (5-9)2-4-7/h1-4,9H,5H2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

4-Chlorobenzyl mercaptan has a density of 1.2±0.1 g/cm3, a boiling point of 233.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.1±3.0 kJ/mol and a flash point of 76.7±0.0 °C . The index of refraction is 1.582 .

Scientific Research Applications

Synthesis and Antibacterial Activity

4-Chlorobenzyl mercaptan has been utilized in the synthesis of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties. These compounds exhibit significant antimicrobial activities, comparable to tetracycline, a reference compound (El-zohry et al., 2007).

Inhibition of Carbonic Anhydrase Isozymes

Research involving novel mercapto-1,3,4-oxadiazole and -1,2,4-triazole derivatives, synthesized from compounds including 4-chlorobenzyl mercaptan, has demonstrated their ability to inhibit carbonic anhydrase isozymes. These isozymes are relevant to various physiological processes, and the compounds show interesting biological activity with inhibition constants in the low micromolar range (Almajan et al., 2008).

Fluorescent Probe for Biothiols Detection

4-Chlorobenzyl mercaptan has been used in developing a coumarin-based fluorescent probe for the discriminative detection of biothiols. This probe is sensitive and rapid in response, useful in understanding the roles of biothiols in physiological processes and disease diagnosis (Chen et al., 2022).

Development of Odorless Substitutes

The development of 2,4,6-Trimethoxybenzyl mercaptan, a derivative of 4-chlorobenzyl mercaptan, has been explored as an odorless substitute for hydrogen sulfide. This compound is used in Michael addition reactions and in converting alkyl-bromides into alkanethiols, providing a method complementary to using malodorous benzyl mercaptan (Matoba et al., 2007).

Anaerobic Degradation of Herbicides

Research involving the degradation of thiobencarb, an herbicide, has identified 4-chlorobenzyl mercaptan as one of the main intermediates in the degradation process. This study enhances understanding of the environmental impact of thiobencarb and its degradation mechanisms (Oanh et al., 2022).

Inhibition of Topical Antiglaucoma Properties

4-Chlorobenzyl mercaptan derivatives have been tested as inhibitors of carbonic anhydrase isozymes, CA I, II, and IV. These derivatives exhibit significant affinity for these isozymes and have potential as topically acting anti-glaucoma agents, showing effectiveness in both normotensive and glaucomatous rabbits (Mincione et al., 2001).

Safety and Hazards

4-Chlorobenzyl mercaptan is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is also a combustible liquid . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

(4-chlorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQXPTHQTXCXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211619
Record name p-Chlorotoluene-alpha-thiol
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Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl mercaptan

CAS RN

6258-66-8
Record name 4-Chlorobenzyl mercaptan
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Record name p-Chlorotoluene-alpha-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-chlorobenzyl mercaptan form in the environment?

A: 4-Chlorobenzyl mercaptan is identified as a degradation product of the herbicide thiobencarb. Research shows that thiobencarb can degrade into 4-CBM through both biotic and abiotic processes. One study demonstrated that Pseudomonas sp. Th1 and Cupriavidus oxalaticus Th2, two bacterial species isolated from soil, could degrade thiobencarb, with 4-CBM identified as an intermediate product. Additionally, when thiobencarb is present in a rice field's surface microlayer and exposed to UV irradiation (285–340 nm), it undergoes photodegradation, resulting in 4-CBM as the primary identified photoproduct.

Q2: Are there any studies exploring potential applications of 4-chlorobenzyl mercaptan in material science?

A: While 4-chlorobenzyl mercaptan itself hasn't been extensively studied for material applications, it plays a crucial role in synthesizing silver nanoclusters. Research demonstrates that using 4-chlorobenzyl mercaptan as a ligand during the synthesis of Ag33 nanoclusters significantly influences their catalytic activity in reducing nitroarenes to arylamines. This highlights the potential of 4-CBM as a building block for creating nanomaterials with tailored catalytic properties.

Q3: What are the environmental concerns related to 4-chlorobenzyl mercaptan?

A3: As a degradation product of a widely used herbicide, the presence of 4-chlorobenzyl mercaptan in the environment, especially in agricultural settings, raises concerns. While specific toxicological data on 4-CBM might be limited, its presence as a thiobencarb breakdown product necessitates further investigation into its potential impact on ecosystems and non-target organisms. Further research is crucial to determine its persistence, bioaccumulation potential, and long-term ecological effects.

Q4: What analytical methods are used to detect and quantify 4-chlorobenzyl mercaptan?

A: While specific details on analytical methods for 4-CBM might require further research, studies utilizing gas chromatography-mass spectrometry (GC-MS) successfully identified and quantified 4-CBM as a degradation product of thiobencarb in environmental samples. This suggests that GC-MS, a powerful technique for separating and identifying organic compounds, is a viable method for detecting and quantifying 4-CBM in various matrices.

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